molecular formula C7H5N3O2 B1378887 1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid CAS No. 1363383-15-6

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

Cat. No. B1378887
CAS RN: 1363383-15-6
M. Wt: 163.13 g/mol
InChI Key: HVSPPWYGWIPSMX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) to date .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Scientific Research Applications

Experimental and Theoretical Studies in Synthesis

A study demonstrated the functionalization reactions of a related compound, leading to various derivatives through theoretical and experimental methods. This research highlights the compound's versatility in organic synthesis, providing a foundation for further chemical transformations and applications (Yıldırım, Kandemirli, & Demir, 2005).

Biomedical Applications

A comprehensive review on Pyrazolo[3,4-b]pyridines, including 1H-variants, covers their synthesis and extensive biomedical applications. These compounds have been explored for their potential in treating various diseases, showcasing their significance in drug development (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Research into the synthesis of new pyrazolo[3,4-b]pyridine products from condensation reactions reveals efficient methods for preparing N-fused heterocyclic products. These findings are crucial for developing new compounds with potential pharmaceutical applications (Ghaedi et al., 2015).

Potential Anticancer Agents

A study on organometallic complexes involving 1H-pyrazolo[3,4-b]pyridines as ligands reported their synthesis and potential as cyclin-dependent kinase (Cdk) inhibitors. This research underscores the compound's relevance in cancer therapy by providing insights into its mechanism of action and efficacy (Stepanenko et al., 2011).

Development of PPARα-selective Agonists

Investigations into the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists have been conducted. These studies provide valuable structure-activity relationships (SAR) that could guide the development of new therapies for metabolic disorders (Miyachi et al., 2019).

Future Directions

These findings demonstrate the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists and provide insight into the design of molecules for treating dyslipidemia .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSPPWYGWIPSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258139
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid

CAS RN

1363383-15-6
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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